molecular formula C20H29NO B1633646 Gemazocine

Gemazocine

Cat. No.: B1633646
M. Wt: 299.4 g/mol
InChI Key: AFZOCGNTFCGOEE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gemazocine involves multiple steps, starting with the formation of the benzomorphan core structure. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes:

Chemical Reactions Analysis

Types of Reactions

Gemazocine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Alkyl halides for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzomorphan derivatives, each with unique pharmacological properties .

Scientific Research Applications

Mechanism of Action

Gemazocine exerts its effects primarily through its interaction with opioid receptors. It acts as an antagonist at the mu-opioid receptor and has partial agonist properties at the kappa-opioid receptor. This interaction leads to the modulation of neurotransmitter release and affects pain perception and mood .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Gemazocine

This compound’s unique combination of partial agonist and antagonist properties at different opioid receptors makes it a valuable compound for studying the complex interactions within the opioid receptor system. Its ability to induce dysphoric effects also sets it apart from other benzomorphans .

Properties

Molecular Formula

C20H29NO

Molecular Weight

299.4 g/mol

IUPAC Name

10-(cyclopropylmethyl)-1-ethyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C20H29NO/c1-4-20-9-10-21(13-14-5-6-14)18(19(20,2)3)11-15-7-8-16(22)12-17(15)20/h7-8,12,14,18,22H,4-6,9-11,13H2,1-3H3

InChI Key

AFZOCGNTFCGOEE-UHFFFAOYSA-N

SMILES

CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4CC4

Canonical SMILES

CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4CC4

Origin of Product

United States

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